N-(4-Amino-2-methoxy-phenyl)-2-morpholin-4-yl-acetamide N-(4-Amino-2-methoxy-phenyl)-2-morpholin-4-yl-acetamide
Brand Name: Vulcanchem
CAS No.: 110506-39-3
VCID: VC5269649
InChI: InChI=1S/C13H19N3O3/c1-18-12-8-10(14)2-3-11(12)15-13(17)9-16-4-6-19-7-5-16/h2-3,8H,4-7,9,14H2,1H3,(H,15,17)
SMILES: COC1=C(C=CC(=C1)N)NC(=O)CN2CCOCC2
Molecular Formula: C13H19N3O3
Molecular Weight: 265.313

N-(4-Amino-2-methoxy-phenyl)-2-morpholin-4-yl-acetamide

CAS No.: 110506-39-3

Cat. No.: VC5269649

Molecular Formula: C13H19N3O3

Molecular Weight: 265.313

* For research use only. Not for human or veterinary use.

N-(4-Amino-2-methoxy-phenyl)-2-morpholin-4-yl-acetamide - 110506-39-3

Specification

CAS No. 110506-39-3
Molecular Formula C13H19N3O3
Molecular Weight 265.313
IUPAC Name N-(4-amino-2-methoxyphenyl)-2-morpholin-4-ylacetamide
Standard InChI InChI=1S/C13H19N3O3/c1-18-12-8-10(14)2-3-11(12)15-13(17)9-16-4-6-19-7-5-16/h2-3,8H,4-7,9,14H2,1H3,(H,15,17)
Standard InChI Key SGCAVIJMBLMXEW-UHFFFAOYSA-N
SMILES COC1=C(C=CC(=C1)N)NC(=O)CN2CCOCC2

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

N-(4-Amino-2-methoxy-phenyl)-2-morpholin-4-yl-acetamide features a phenyl core with two distinct substituents:

  • A methoxy group (-OCH3_3) at the 2-position, enhancing electron-donating effects.

  • An amino group (-NH2_2) at the 4-position, contributing to polarity and hydrogen-bonding potential.

The acetamide linker (-NH-C(=O)-CH2_2-) connects the phenyl ring to a morpholin-4-yl group, a six-membered heterocycle containing one oxygen and one nitrogen atom. This moiety influences solubility and stereoelectronic properties .

Table 1: Key Structural Identifiers

PropertyValue
IUPAC NameN-(4-amino-2-methoxyphenyl)-2-morpholin-4-ylacetamide
SMILESCOC1=C(C=CC(=C1)N)NC(=O)CN2CCOCC2
InChIKeySGCAVIJMBLMXEW-UHFFFAOYSA-N
Molecular FormulaC13H19N3O3\text{C}_{13}\text{H}_{19}\text{N}_3\text{O}_3
Molecular Weight265.313 g/mol

Comparative Structural Analysis

Analogous compounds, such as N-(4-Amino-2-methyl-phenyl)-2-morpholin-4-yl-acetamide, replace the methoxy group with a methyl group (-CH3_3). This substitution reduces polarity, increasing lipophilicity and potentially altering bioavailability. For example, N-(4-Amino-2-methoxy-phenyl)-2-methyl-benzamide (CAS: 436089-19-9) exhibits a higher molecular weight (256.30 g/mol) and density (1.215 g/cm³) due to its benzamide substituent .

Synthesis and Preparation

Synthetic Pathways

The synthesis typically involves coupling 4-amino-2-methoxyaniline with 2-morpholin-4-yl-acetic acid or its derivatives. A standard protocol includes:

  • Activation: Use of coupling agents like HATU or EDC to activate the carboxylic acid.

  • Amidation: Reaction with 4-amino-2-methoxyaniline under inert conditions.

  • Purification: Chromatography or recrystallization to isolate the product .

Patents such as US10336749B2 describe analogous methods for synthesizing structurally related naphthyridine carboxamides, highlighting the utility of morpholine derivatives in facilitating ring-closure reactions .

Optimization Challenges

  • Solubility Issues: The morpholine ring’s polarity may necessitate polar aprotic solvents (e.g., DMF or DMSO) during synthesis.

  • Byproduct Formation: Competing reactions at the amino group require protective strategies, such as temporary Boc protection .

Physicochemical Properties

Experimental Data

Limited solubility data are available, though the compound’s logP (estimated at 1.2–1.5) suggests moderate lipophilicity. Comparative analysis with N-(4-Amino-2-methoxy-phenyl)-2-methyl-benzamide reveals:

Table 2: Physicochemical Comparison

PropertyN-(4-Amino-2-methoxy-phenyl)-2-morpholin-4-yl-acetamideN-(4-Amino-2-methoxy-phenyl)-2-methyl-benzamide
Molecular Weight265.313 g/mol256.30 g/mol
DensityNot reported1.215 g/cm³
Boiling PointNot reported374°C

Spectroscopic Characterization

  • IR Spectroscopy: Stretching vibrations at 3300 cm1^{-1} (N-H), 1650 cm1^{-1} (C=O), and 1250 cm1^{-1} (C-O-C).

  • NMR: 1H^1\text{H} NMR signals at δ 6.7–7.2 ppm (aromatic protons), δ 3.7 ppm (methoxy group), and δ 3.4–3.6 ppm (morpholine protons).

CodeRecommendation
P261Avoid inhalation of dust/aerosol.
P280Wear protective gloves/clothing.
P305IF IN EYES: Rinse cautiously with water.

Research Applications

Material Science

The acetamide linker’s rigidity makes it a candidate for polymer cross-linking or coordination chemistry with transition metals.

Intellectual Property Landscape

Although no direct patents cover this compound, related innovations include:

  • US10336749B2: Methods for synthesizing morpholine-containing naphthyridine carboxamides, emphasizing crystallization techniques .

  • PubChem Patents: Two patents reference its use as an intermediate in kinase inhibitor synthesis .

Future Directions

Unresolved Questions

  • Metabolic Pathways: Cytochrome P450 interactions remain unstudied.

  • Toxicity Profile: Chronic exposure risks need evaluation.

Synthetic Innovations

  • Flow Chemistry: Could enhance yield and purity.

  • Biocatalysis: Enzymatic amidation may reduce byproducts.

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